Osimertinib-13CD3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

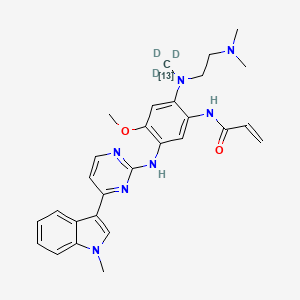

Osimertinib-13C,d3 es un derivado marcado de Osimertinib, un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR) de tercera generación. Este compuesto está específicamente diseñado para fines de investigación, incorporando isótopos estables de carbono-13 y deuterio. El propio Osimertinib es conocido por su eficacia en el tratamiento del cáncer de pulmón de células no pequeñas (NSCLC) con mutaciones específicas del EGFR, como T790M, L858R y deleciones del exón 19 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Osimertinib-13C,d3 implica la incorporación de carbono-13 y deuterio en la molécula de Osimertinib. El proceso suele comenzar con la síntesis de intermediarios marcados, que luego se someten a una serie de reacciones químicas para formar el producto final. Las condiciones de reacción suelen implicar el uso de reactivos y catalizadores específicos para garantizar la incorporación de los isótopos en las posiciones deseadas .

Métodos de producción industrial

La producción industrial de Osimertinib-13C,d3 sigue una ruta sintética similar pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como el uso de reactivos y disolventes de alta pureza. El producto final se purifica luego utilizando técnicas como la cromatografía y la cristalización .

Análisis de las reacciones químicas

Tipos de reacciones

Osimertinib-13C,d3 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones controladas de temperatura y pH.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.

Sustitución: Halógenos, nucleófilos y otros reactivos en condiciones específicas de temperatura y disolvente.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos deuterados. Las reacciones de sustitución pueden dar lugar a diversos derivados sustituidos de Osimertinib-13C,d3 .

Análisis De Reacciones Químicas

Types of Reactions

Osimertinib-13C,d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs. Substitution reactions can result in various substituted derivatives of Osimertinib-13C,d3 .

Aplicaciones Científicas De Investigación

Osimertinib-13C,d3 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Utilizado como trazador en estudios farmacocinéticos y metabólicos para comprender el comportamiento de Osimertinib en los sistemas biológicos.

Biología: Employed in studies to investigate the interaction of Osimertinib with cellular targets and pathways.

Medicina: Utilizado en investigación preclínica y clínica para evaluar la eficacia y seguridad de Osimertinib en el tratamiento del NSCLC.

Industria: Applied in the development of new EGFR inhibitors and other targeted therapies .

Mecanismo De Acción

Osimertinib-13C,d3 ejerce sus efectos inhibiendo la actividad de las formas mutantes del EGFR, como T790M, L858R y deleciones del exón 19. Se une de forma covalente al sitio de unión al ATP del EGFR, impidiendo la fosforilación y activación de las vías de señalización descendentes. Esto lleva a la inhibición de la proliferación celular y la inducción de apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Gefitinib: Un inhibidor del EGFR de primera generación utilizado en el tratamiento del NSCLC.

Erlotinib: Otro inhibidor del EGFR de primera generación con aplicaciones similares.

Afatinib: Un inhibidor del EGFR de segunda generación con mayor actividad frente a las mutaciones del EGFR.

Dacomitinib: Otro inhibidor del EGFR de segunda generación con mayor potencia

Singularidad de Osimertinib-13C,d3

Osimertinib-13C,d3 es único debido a la incorporación de isótopos estables, lo que lo convierte en una herramienta valiosa para las aplicaciones de investigación. Su capacidad para inhibir selectivamente las formas mutantes del EGFR mientras se preserva el EGFR de tipo salvaje reduce la toxicidad y mejora su perfil terapéutico. Esto lo convierte en la opción preferida para estudiar la farmacocinética, el metabolismo y el mecanismo de acción de Osimertinib .

Actividad Biológica

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target EGFR mutations, including T790M, which confer resistance to earlier TKIs. The compound Osimertinib-13CD3 represents a labeled variant of osimertinib, potentially used for pharmacokinetic studies and understanding its biological activity in clinical settings.

Osimertinib exerts its effects by irreversibly binding to the EGFR tyrosine kinase domain, inhibiting downstream signaling pathways that promote tumor growth and survival. This selective inhibition is particularly effective against tumors harboring the T790M mutation, as well as other sensitizing mutations such as L858R and exon 19 deletions.

Efficacy in Preclinical Models

In preclinical studies, osimertinib demonstrated significant tumor inhibition in models expressing double mutant EGFR (L858R/T790M). For instance, oral administration of osimertinib at a dose of 10 mg/kg resulted in an 85% reduction in EGFR phosphorylation in H1975 xenografts compared to controls. Sustained inhibition was observed over time, indicating its potential effectiveness in managing resistant NSCLC cases .

Case Study 1: Combination Therapy

A recent case report highlighted the efficacy of osimertinib when combined with bevacizumab for a patient with non-small cell lung cancer (NSCLC) harboring an uncommon EGFR exon 20 insertion mutation. The patient initially responded to osimertinib but experienced disease progression due to brain metastases. The addition of bevacizumab led to prolonged disease control, illustrating the potential for combination therapies involving osimertinib .

Case Study 2: Long-term Response

Another case documented a patient with advanced NSCLC who had previously failed treatment with gefitinib. Following the identification of the T790M mutation, the patient was switched to osimertinib, resulting in stable disease and significant control over brain metastases over a period exceeding four years .

Real-World Evidence

A real-world study assessed the outcomes of low-dose osimertinib in patients who had progressed on first- or second-generation TKIs. The study reported an overall response rate (ORR) of 77.3% and a median progression-free survival (PFS) of 10 months among patients treated with lower doses (20 mg and 40 mg once daily), suggesting that lower doses may maintain efficacy while reducing potential side effects .

CNS Activity and Blood-Brain Barrier Penetration

Osimertinib is notable for its ability to penetrate the blood-brain barrier (BBB), making it effective against brain metastases—a common complication in NSCLC. Preclinical models demonstrated that osimertinib achieved higher concentrations in the cerebrospinal fluid compared to other TKIs, leading to significant tumor regression in brain metastasis models . Clinical trials have corroborated these findings, showing improved outcomes for patients with CNS involvement .

Pharmacokinetics and Analytical Methods

Recent advancements in analytical techniques have enabled the precise measurement of osimertinib levels in biological samples. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for simultaneous determination of multiple TKIs, including osimertinib, facilitating pharmacokinetic studies that can guide treatment decisions .

Summary Table of Key Findings

Propiedades

Fórmula molecular |

C28H33N7O2 |

|---|---|

Peso molecular |

503.6 g/mol |

Nombre IUPAC |

N-[2-[2-(dimethylamino)ethyl-(trideuterio(113C)methyl)amino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i4+1D3 |

Clave InChI |

DUYJMQONPNNFPI-JGWVFYFMSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])N(CCN(C)C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC |

SMILES canónico |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.